molecular formula C11H15NO B3073134 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1017363-13-1

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3073134
CAS No.: 1017363-13-1
M. Wt: 177.24 g/mol
InChI Key: RTQQGQPANUCSKV-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a tertiary amine . It is a member of quinolines .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.22 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Stereochemistry in Disproportionation Reactions

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline has been studied in the context of stereochemistry, particularly in acid-catalyzed disproportionation reactions. Research shows that the acid-catalyzed disproportionation of 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline results in a mixture of cis and trans isomers of 7-methoxy-1,3,4-trimethyl-1,2,3,4-tetrahydroquinoline due to intermolecular hydride transfer. This reaction provides insight into the stereochemical outcomes of hydride transfers in quinoline derivatives Gogte, V., Salama, M. A., & Tilak, B. D. (1970). Tetrahedron.

Tubulin-Polymerization Inhibition

The compound has been involved in the development of novel classes of tubulin-polymerization inhibitors targeting the colchicine site, critical for cancer research. Modifications to the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in lead compounds have led to the discovery of potent cytotoxic agents against tubulin assembly, demonstrating significant in vitro and in vivo anticancer activities Wang, X.-F., Guan, F., Ohkoshi, E., et al. (2014). Journal of Medicinal Chemistry.

Antidepressant-like Effects

This compound derivatives have been explored for their potential antidepressant-like effects. Studies on specific derivatives have shown their effectiveness in modulating neurotransmitter levels and signaling pathways, offering potential therapeutic strategies for treatment-resistant depression Dhir, A., & Kulkarni, S. K. (2011). Neuroscience Letters.

Antimicrobial and Anticancer Properties

Research has also extended to the synthesis of tetrahydroquinoline derivatives to study their inhibitory effects on various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial processes. Such studies have highlighted the potential multifunctional applications of these compounds, including their lower toxicity and significant interaction with active site amino acids, suggesting their viability as lead compounds in therapeutic development Nair, P. P., Chandrashekarappa, K. K. H., Masagalli, J. N., et al. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.

Future Directions

The future directions of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline research could involve further exploration of its therapeutic mechanisms to overcome metabolic syndrome . Additionally, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .

Properties

IUPAC Name

7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQQGQPANUCSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2)OC)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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